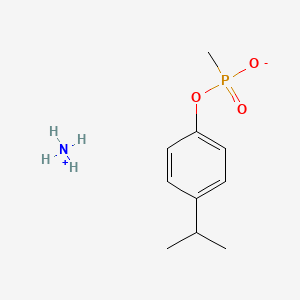![molecular formula C20H20N2O2S B4888946 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B4888946.png)
1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole, also known as J147, is a small molecule drug that has been extensively studied for its potential therapeutic effects on Alzheimer's disease. J147 is a synthetic compound that was developed by the Salk Institute for Biological Studies in La Jolla, California.
作用機序
1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has been shown to activate a protein called ATP synthase in the mitochondria, which results in increased ATP production and improved mitochondrial function. This compound also activates a protein called AMPK, which is involved in cellular energy metabolism and has been shown to have neuroprotective effects. Additionally, this compound has been shown to reduce oxidative stress and inflammation, two factors that are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to reduce amyloid beta accumulation, a hallmark of Alzheimer's disease. This compound has also been shown to protect against neuronal death and improve mitochondrial function. This compound has been shown to reduce oxidative stress and inflammation, which are implicated in the development of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole is its high potency and selectivity. This makes it an ideal candidate for preclinical studies. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its potential side effects.
将来の方向性
For 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole research include further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and clinical trials in humans. This compound has the potential to be a highly effective therapeutic agent for Alzheimer's disease and other neurological disorders. Further research is needed to fully understand its potential and limitations.
合成法
1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole was synthesized through a series of chemical reactions starting from the natural product curcumin. The synthesis involves the modification of the curcumin molecule to improve its potency and bioavailability. The final product, this compound, is a highly potent and selective neuroprotective agent.
科学的研究の応用
1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has been extensively studied for its potential therapeutic effects on Alzheimer's disease. In preclinical studies, this compound has been shown to improve cognitive function, reduce amyloid beta accumulation, and protect against neuronal death. This compound has also been shown to have neuroprotective effects in other neurological disorders, such as Parkinson's disease and traumatic brain injury.
特性
IUPAC Name |
1-(2-methylprop-2-enyl)-3-[3-(4-methylsulfonylphenyl)phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-15(2)14-22-12-11-20(21-22)18-6-4-5-17(13-18)16-7-9-19(10-8-16)25(3,23)24/h4-13H,1,14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLBCMAYDWRQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=CC(=N1)C2=CC=CC(=C2)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(3-chlorophenoxy)butyl]-1H-imidazole](/img/structure/B4888863.png)
![2-methoxyethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888872.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)
![1-(2-methyl-1H-indol-3-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone](/img/structure/B4888890.png)

![cis-4-[3-(7-butyryl-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexanol](/img/structure/B4888895.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B4888900.png)
![2-{4-chloro-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B4888918.png)
![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4888925.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4888938.png)

![3-(2,3-dihydro-1H-inden-2-yl)-8-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4888957.png)
